(R)-Vapol structure and synthesis
(R)-Vapol structure and synthesis
An In-depth Technical Guide on the Structure and Synthesis of (R)-Vapol
Introduction
(R)-Vapol, formally known as (R)-2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol, is a C2-symmetric vaulted biaryl ligand. Its unique three-dimensional chiral pocket and rigid backbone make it and its derivatives, particularly the corresponding phosphoric acids, highly effective in a wide range of enantioselective catalytic processes.[1][2] This technical guide provides a comprehensive overview of the structure of (R)-Vapol and detailed methodologies for its synthesis, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure of (R)-Vapol
Vapol belongs to a class of "vaulted" biaryl ligands, which possess a distinct three-dimensional chiral environment.[1] The core structure consists of two phenanthrene units linked at the 3 and 3' positions. Two phenyl groups are attached at the 2 and 2' positions, and hydroxyl groups are located at the 4 and 4' positions. The molecule exhibits axial chirality arising from restricted rotation around the biphenanthrene C-C single bond. The (R)-configuration denotes a specific spatial arrangement of these groups.
The dihedral angle between the two phenanthrene aryl groups is less than 90°, resulting in a cisoid conformation in the solid state.[3] This contrasts with ligands like BINOL, which typically adopt a transoid conformation. The vaulted architecture creates a well-defined chiral pocket that is crucial for its function in asymmetric catalysis, enabling high levels of enantioselectivity and substrate specificity.[1][3]
Synthesis of (R)-Vapol
The synthesis of enantiopure (R)-Vapol is a multi-step process that generally involves three key stages:
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Synthesis of the Monomer : Preparation of the key intermediate, 2-phenyl-4-phenanthrol.
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Oxidative Dimerization : Coupling of the monomer to form racemic Vapol.
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Optical Resolution : Separation of the racemic mixture to isolate the desired (R)-enantiomer.
Several routes have been developed, with modern approaches focusing on scalability, cost-effectiveness, and avoidance of toxic reagents like chromium complexes.[4][5]
Synthesis of the Monomer: 2-phenyl-4-phenanthrol
The primary precursor for Vapol is 2-phenyl-4-phenanthrol. Efficient synthesis of this monomer is critical for the overall process.
A highly efficient and scalable method involves a cascade reaction sequence.[4][6] This approach is favored for its operational simplicity and use of inexpensive starting materials. The key step is a [2+2] cycloaddition followed by a series of electrocyclic reactions to construct the phenanthrol core in a single step.[4]
This route provides an alternative that avoids the use of chromium carbene complexes.[5] It involves the annulation of a naphthalene carboxamide, which can be converted to 2-phenyl-4-phenanthrol derivatives in overall yields of 60-72%.[5]
An earlier method for synthesizing the phenanthrol monomer involves the benzannulation of a pentacarbonyl(1-naphthylmethoxymethylene)chromium(0) complex with phenylacetylene.[4][7] While effective, this method is less favored in modern, large-scale syntheses due to the stoichiometry and toxicity of chromium reagents.[5]
Oxidative Dimerization to Racemic Vapol
Once the 2-phenyl-4-phenanthrol monomer is obtained, it is dimerized through an oxidative phenol coupling reaction to yield racemic Vapol. This coupling can be achieved using various oxidizing agents, including air or ferric chloride, to form the C-C bond between the two phenanthrene units.[4][7]
Optical Resolution of Racemic Vapol
The final stage is the resolution of the racemic Vapol. This is a critical step to obtain the enantiopure (R)-isomer. The most effective method involves the preparation of a diastereomeric derivative, separation by crystallization, and subsequent regeneration of the enantiopure ligand.
The resolution process is outlined in the following workflow:
Caption: Workflow for the resolution of racemic Vapol.
Improved and highly reproducible protocols for the crystallization of the diastereomeric salts have been developed, making this a reliable method for obtaining Vapol in high enantiomeric purity.[4]
Data Summary for Vapol Synthesis
The following table summarizes key quantitative data for the synthesis of Vapol and its derivatives.
| Step | Reactants | Product | Catalyst/Reagent | Yield | Reference |
| Monomer Synthesis (Snieckus Route) | Naphthalene carboxamide derivatives | 2-phenyl-4-phenanthrols | Various | 60-72% | [5] |
| Phosphoric Acid Formation | (R)-Vapol, Phosphorus oxychloride | (R)-Vapol hydrogenphosphate | Pyridine | 84-90% | [1] |
| Oxidative Coupling (Air) | 2-phenyl-4-phenanthrol | Racemic Vapol | Air | 87% | [4] |
Detailed Experimental Protocols
The following protocols are based on scalable and optimized procedures reported in the literature.[4]
Protocol 1: Oxidative Coupling of 2-phenyl-4-phenanthrol (Formation of Racemic Vapol)
Caption: Experimental workflow for racemic Vapol synthesis.
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Reaction Setup : Place 2-phenyl-4-phenanthrol (e.g., 1.0 g) in a large test tube equipped with a stir bar.
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Heating : Immerse the test tube in a sand bath and heat to an internal temperature of 230-240 °C.
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Oxidation : Once the solid has melted, introduce a slow stream of air into the melt via a long needle for 2 hours.
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Cooling and Dissolution : Allow the reaction to cool to room temperature. The resulting dark solid is dissolved in a minimal amount of dichloromethane (CH₂Cl₂).
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Purification : The solution is passed through a short plug of silica gel, eluting with more CH₂Cl₂. The solvent is removed by rotary evaporation.
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Crystallization : The crude product is recrystallized from a toluene/hexanes solvent system to afford racemic Vapol as a white solid.
Protocol 2: Preparation of (R)-Vapol Hydrogen Phosphate
This protocol describes the conversion of enantiopure (R)-Vapol to its hydrogen phosphate derivative, which is a widely used chiral Brønsted acid catalyst.[1]
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Dissolution : Dissolve (R)-Vapol in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., argon).
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Cooling : Cool the solution to 0 °C in an ice bath.
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Reagent Addition : Slowly add phosphorus oxychloride (POCl₃) to the cooled, stirring solution.
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Reaction : Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Work-up : Quench the reaction by carefully adding water. Acidify the mixture with aqueous HCl.
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Extraction : Extract the product into an organic solvent such as ethyl acetate.
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Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by precipitation or crystallization to yield (R)-Vapol hydrogen phosphate.
Conclusion
(R)-Vapol is a powerful and versatile chiral ligand whose synthesis has been significantly refined over the years. The development of scalable and efficient routes, such as the cycloaddition/electrocyclization cascade for the monomer synthesis, coupled with robust oxidative dimerization and resolution protocols, has made this important catalyst readily accessible. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers engaged in asymmetric synthesis and catalysis.
References
- 1. Buy (R)-(-)-VAPOL hydrogenphosphate | 871130-17-5 [smolecule.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. New synthesis of vaulted biaryl ligands via the Snieckus phenol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
